2-(4-Chlorophenyl)oxazole-4-carbaldehyde
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Overview
Description
2-(4-Chlorophenyl)oxazole-4-carbaldehyde is a heterocyclic compound with the molecular formula C10H6ClNO2. It features an oxazole ring substituted with a 4-chlorophenyl group and an aldehyde functional group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)oxazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzoyl chloride with glycine, followed by cyclization to form the oxazole ring. The aldehyde group can be introduced through formylation reactions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chlorophenyl)oxazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 2-(4-Chlorophenyl)oxazole-4-carboxylic acid.
Reduction: 2-(4-Chlorophenyl)oxazole-4-methanol.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorophenyl)oxazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)oxazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring and aldehyde group can form covalent or non-covalent interactions with these targets, influencing their function .
Comparison with Similar Compounds
- 2-(4-Bromophenyl)oxazole-4-carbaldehyde
- 2-(4-Methylphenyl)oxazole-4-carbaldehyde
- 2-(4-Nitrophenyl)oxazole-4-carbaldehyde
Comparison: 2-(4-Chlorophenyl)oxazole-4-carbaldehyde is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions.
Properties
IUPAC Name |
2-(4-chlorophenyl)-1,3-oxazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPDSKOSYPXVED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CO2)C=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30574042 |
Source
|
Record name | 2-(4-Chlorophenyl)-1,3-oxazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30574042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59398-91-3 |
Source
|
Record name | 2-(4-Chlorophenyl)-1,3-oxazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30574042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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